
CID 6857738
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 6857738” is a chemical entity known for its significant role in various scientific research applications. It is primarily recognized for its inhibitory effects on protein kinase D, which is crucial in maintaining the pluripotency of embryonic stem cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 6857738” involves multiple steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic route typically includes:
Initial Reaction: The starting materials undergo a reaction with a Vilsmeier reagent, followed by quenching in an aqueous solution to obtain an intermediate.
Intermediate Processing: The intermediate is further processed through a series of reactions involving various reagents and catalysts to achieve the final product.
Industrial Production Methods: Industrial production of compound “this compound” involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 6857738” undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Wissenschaftliche Forschungsanwendungen
Compound “CID 6857738” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Potential therapeutic applications are being explored, particularly in regenerative medicine and cancer research.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of compound “CID 6857738” involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation . The compound’s activity is correlated with the expression of E2F1 and ESPL1, and it is consistent with the proposed mechanism of cyclin A/B RxL inhibition leading to DNA damage .
Vergleich Mit ähnlichen Verbindungen
CID 755673: Another inhibitor of protein kinase D with similar applications in stem cell research.
CID 078: A cyclin A/B RxL inhibitor with applications in cancer research
Uniqueness: Compound “CID 6857738” is unique due to its specific inhibitory effects on protein kinase D and its ability to maintain the pluripotency of embryonic stem cells. This sets it apart from other similar compounds that may target different pathways or have different applications.
Eigenschaften
Molekularformel |
C52H60N10O14S2 |
|---|---|
Molekulargewicht |
1113.2 g/mol |
InChI |
InChI=1S/C52H60N10O14S2/c1-25-19-51(25)49(73)75-21-33(57-43(67)39-37(63)17-29-13-9-11-15-31(29)55-39)41(65)53-28(4)46(70)60(6)36-24-78-77-23-35(47(71)61(51)7)59(5)45(69)27(3)54-42(66)34(22-76-50(74)52(20-26(52)2)62(8)48(36)72)58-44(68)40-38(64)18-30-14-10-12-16-32(30)56-40/h9-18,25-28,33-36,63-64H,19-24H2,1-8H3,(H,53,65)(H,54,66)(H,57,67)(H,58,68) |
InChI-Schlüssel |
LWKICZFLUHYJAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3CSSCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O |
Synonyme |
SW-163C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





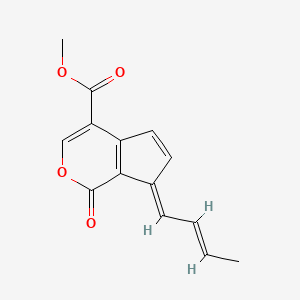
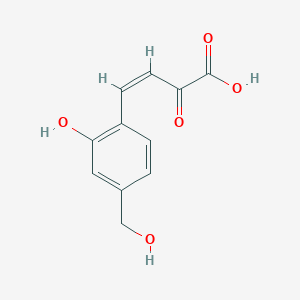

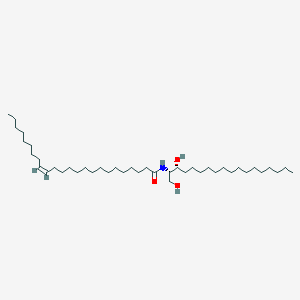

![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride](/img/structure/B1234966.png)
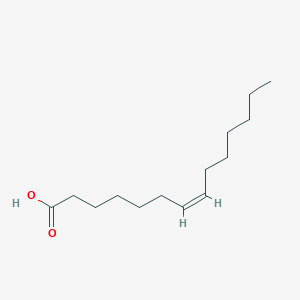
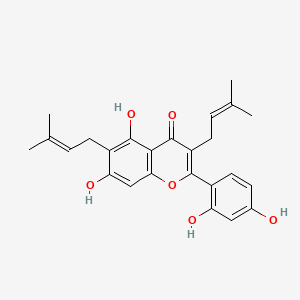

![N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide](/img/structure/B1234972.png)

